molecular formula C6H6BI2NO3 B14049602 (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid

Cat. No.: B14049602
M. Wt: 404.74 g/mol
InChI Key: PEOBKOYUUCKEKP-UHFFFAOYSA-N
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Description

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is a boronic acid derivative that contains a pyridine ring substituted with iodine atoms at positions 2 and 6, and a methoxy group at position 4. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2,6-diiodo-4-methoxypyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

    Substitution: The iodine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

Boronic acids, including this compound, are studied for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Industry

In the industrial sector, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with active site residues, blocking the enzyme’s activity. The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Methoxyphenylboronic Acid: Contains a methoxy group similar to (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid.

    2,6-Diiodopyridine: Lacks the boronic acid moiety but shares the pyridine ring with iodine substitutions.

Uniqueness

This compound is unique due to the combination of its pyridine ring, iodine substitutions, and boronic acid functionality. This combination allows for specific reactivity and applications that are not possible with simpler boronic acids.

Properties

Molecular Formula

C6H6BI2NO3

Molecular Weight

404.74 g/mol

IUPAC Name

(2,6-diiodo-4-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C6H6BI2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2,11-12H,1H3

InChI Key

PEOBKOYUUCKEKP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1OC)I)I)(O)O

Origin of Product

United States

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